4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde
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Overview
Description
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde is a complex organic compound with the molecular formula C52H32N2O4. This compound is characterized by its unique structure, which includes two aminophenyl groups and a bicarbazole core. It is primarily used in advanced materials science and organic electronics due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde typically involves multiple steps, including the formation of the bicarbazole core and the subsequent attachment of aminophenyl and benzaldehyde groups. One common method involves the following steps:
Formation of the Bicarbazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under high-temperature conditions.
Attachment of Aminophenyl Groups: The bicarbazole core is then reacted with aminophenyl compounds in the presence of a catalyst to form the desired aminophenyl-substituted bicarbazole.
Introduction of Benzaldehyde Groups: Finally, the aminophenyl-substituted bicarbazole is reacted with benzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The aminophenyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its use in bioimaging.
Medicine: Explored for its potential as a therapeutic agent or diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobenzophenone: Another compound with aminophenyl groups but with a simpler structure.
4,4’-Diaminodiphenyl sulfone: Contains sulfone groups instead of the bicarbazole core.
4,4’-Diaminodiphenyl ether: Features ether linkages instead of the bicarbazole core.
Uniqueness
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde is unique due to its bicarbazole core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high electronic performance, such as organic electronics and advanced materials.
Properties
Molecular Formula |
C50H34N4O2 |
---|---|
Molecular Weight |
722.8 g/mol |
IUPAC Name |
4-[6-(4-aminophenyl)-9-[3-(4-aminophenyl)-6-(4-formylphenyl)carbazol-9-yl]carbazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C50H34N4O2/c51-41-17-9-35(10-18-41)39-15-23-49-45(27-39)43-25-37(33-5-1-31(29-55)2-6-33)13-21-47(43)53(49)54-48-22-14-38(34-7-3-32(30-56)4-8-34)26-44(48)46-28-40(16-24-50(46)54)36-11-19-42(52)20-12-36/h1-30H,51-52H2 |
InChI Key |
PVYCVHOHEBQHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)N)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)C=O)C9=C6C=CC(=C9)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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